molecular formula C15H18N2O B487975 [1-(4-Methoxy-phenyl)-ethyl]-pyridin-3-ylmethyl-amine CAS No. 626216-09-9

[1-(4-Methoxy-phenyl)-ethyl]-pyridin-3-ylmethyl-amine

Cat. No.: B487975
CAS No.: 626216-09-9
M. Wt: 242.32g/mol
InChI Key: KQALNNBYWOQVTE-UHFFFAOYSA-N
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Description

[1-(4-Methoxy-phenyl)-ethyl]-pyridin-3-ylmethyl-amine: is an organic compound that features a methoxyphenyl group attached to an ethyl chain, which is further connected to a pyridinylmethylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(4-Methoxy-phenyl)-ethyl]-pyridin-3-ylmethyl-amine can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product, often utilizing automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Substitution: Sulfuric acid, nitric acid for nitration, halogens for halogenation.

Major Products Formed:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Nitro compounds, halogenated derivatives.

Scientific Research Applications

Chemistry: In organic synthesis, [1-(4-Methoxy-phenyl)-ethyl]-pyridin-3-ylmethyl-amine serves as a building block for the synthesis of more complex molecules. It is used in the development of novel pharmaceuticals and agrochemicals .

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. It is also used in the synthesis of bioactive natural products .

Medicine: In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. It may act as a precursor for drugs targeting specific biological pathways .

Industry: The compound finds applications in the production of polymers, dyes, and other industrial chemicals. Its unique structure allows for the development of materials with specific properties .

Comparison with Similar Compounds

Uniqueness: [1-(4-Methoxy-phenyl)-ethyl]-pyridin-3-ylmethyl-amine is unique due to its combination of a methoxyphenyl group with a pyridinylmethylamine moiety. This structure imparts specific chemical and biological properties that are not observed in similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-(4-methoxyphenyl)-N-(pyridin-3-ylmethyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O/c1-12(14-5-7-15(18-2)8-6-14)17-11-13-4-3-9-16-10-13/h3-10,12,17H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQALNNBYWOQVTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)OC)NCC2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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